1-[2-(2,4-Dichlorophenyl)octyl]imidazole;nitric acid
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Overview
Description
1-[2-(2,4-Dichlorophenyl)octyl]imidazole;nitric acid is a compound that combines the structural features of an imidazole ring with a dichlorophenyl group and an octyl chain Imidazoles are a class of heterocyclic compounds that contain nitrogen atoms within a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,4-Dichlorophenyl)octyl]imidazole typically involves the reaction of 2,4-dichlorophenylacetonitrile with octylamine, followed by cyclization to form the imidazole ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-[2-(2,4-Dichlorophenyl)octyl]imidazole undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The nitro group can be reduced to an amine.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the imidazole ring.
Reduction: Amines from the reduction of nitro groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-(2,4-Dichlorophenyl)octyl]imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the imidazole ring.
Medicine: Explored for its potential use in antifungal and anticancer therapies.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[2-(2,4-Dichlorophenyl)octyl]imidazole involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzymatic activity. Additionally, the dichlorophenyl group can interact with cellular membranes, disrupting their integrity. These interactions can lead to antimicrobial or anticancer effects by inhibiting key biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(2,4-Dichlorophenyl)ethyl]imidazole
- 1-[2-(2,4-Dichlorophenyl)propyl]imidazole
- 1-[2-(2,4-Dichlorophenyl)butyl]imidazole
Uniqueness
1-[2-(2,4-Dichlorophenyl)octyl]imidazole is unique due to its longer octyl chain, which can enhance its lipophilicity and membrane permeability. This can result in improved biological activity compared to its shorter-chain analogs .
Properties
CAS No. |
58831-41-7 |
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Molecular Formula |
C17H23Cl2N3O3 |
Molecular Weight |
388.3 g/mol |
IUPAC Name |
1-[2-(2,4-dichlorophenyl)octyl]imidazole;nitric acid |
InChI |
InChI=1S/C17H22Cl2N2.HNO3/c1-2-3-4-5-6-14(12-21-10-9-20-13-21)16-8-7-15(18)11-17(16)19;2-1(3)4/h7-11,13-14H,2-6,12H2,1H3;(H,2,3,4) |
InChI Key |
GVLVXDZSMFRALK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl.[N+](=O)(O)[O-] |
Origin of Product |
United States |
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